

# Spectroscopic data for 1-acetoxy-2-propanone (NMR, IR, Mass Spec).

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## Compound of Interest

Compound Name: Acetoxyacetone

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## Spectroscopic Profile of 1-Acetoxy-2-propanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-acetoxy-2-propanone, a key organic compound with applications in various scientific domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

## Spectroscopic Data Summary

The empirical formula for 1-acetoxy-2-propanone is  $C_5H_8O_3$ , with a molecular weight of 116.12 g/mol. Its structure features a ketone and an ester functional group, the spectroscopic characteristics of which are detailed below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

### $^1H$ NMR Data

The proton NMR spectrum of 1-acetoxy-2-propanone exhibits three distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.10	Singlet	3H	CH <sub>3</sub> (acetyl group)
2.20	Singlet	3H	CH <sub>3</sub> (ketone)
4.63	Singlet	2H	CH <sub>2</sub>

#### <sup>13</sup>C NMR Data

The carbon NMR spectrum reveals the five carbon atoms in unique chemical environments.

Chemical Shift (ppm)	Assignment
20.6	CH <sub>3</sub> (acetyl group)
26.5	CH <sub>3</sub> (ketone)
70.0	CH <sub>2</sub>
170.2	C=O (ester)
204.8	C=O (ketone)

## Infrared (IR) Spectroscopy

The IR spectrum of 1-acetoxy-2-propanone shows characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2920	Medium	C-H stretch (alkane)
1750	Strong	C=O stretch (ester)
1725	Strong	C=O stretch (ketone)
1370	Medium	C-H bend (methyl)
1230	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1-acetoxy-2-propanone results in a characteristic fragmentation pattern. The molecular ion peak and major fragments are summarized below.<sup>[1]</sup>

m/z	Relative Intensity (%)	Assignment
116	5.08	[M] <sup>+</sup> (Molecular Ion)
86	9.15	[M - CH <sub>2</sub> O] <sup>+</sup>
43	99.99	[CH <sub>3</sub> CO] <sup>+</sup> (Base Peak)
42	5.93	[C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
15	7.58	[CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

### NMR Spectroscopy

**Sample Preparation:** A solution of 1-acetoxy-2-propanone is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

**Instrumentation and Data Acquisition:** The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 7 to 14 Tesla (corresponding to a proton resonance frequency of 300 to 600 MHz). For  $^1\text{H}$  NMR, a standard single-pulse experiment is performed. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise. A sufficient number of scans are accumulated to obtain a high-quality spectrum.

**Data Processing:** The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction. The chemical shifts are calibrated relative to the TMS signal.

## Infrared (IR) Spectroscopy

**Sample Preparation:** For a liquid sample like 1-acetoxy-2-propanone, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

**Instrumentation and Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the spectrometer's sample compartment, and the spectrum is acquired over the mid-infrared range (typically  $4000\text{--}400\text{ cm}^{-1}$ ). Multiple scans are averaged to improve the signal-to-noise ratio.

**Data Processing:** The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a plot of transmittance or absorbance versus wavenumber.

## Mass Spectrometry

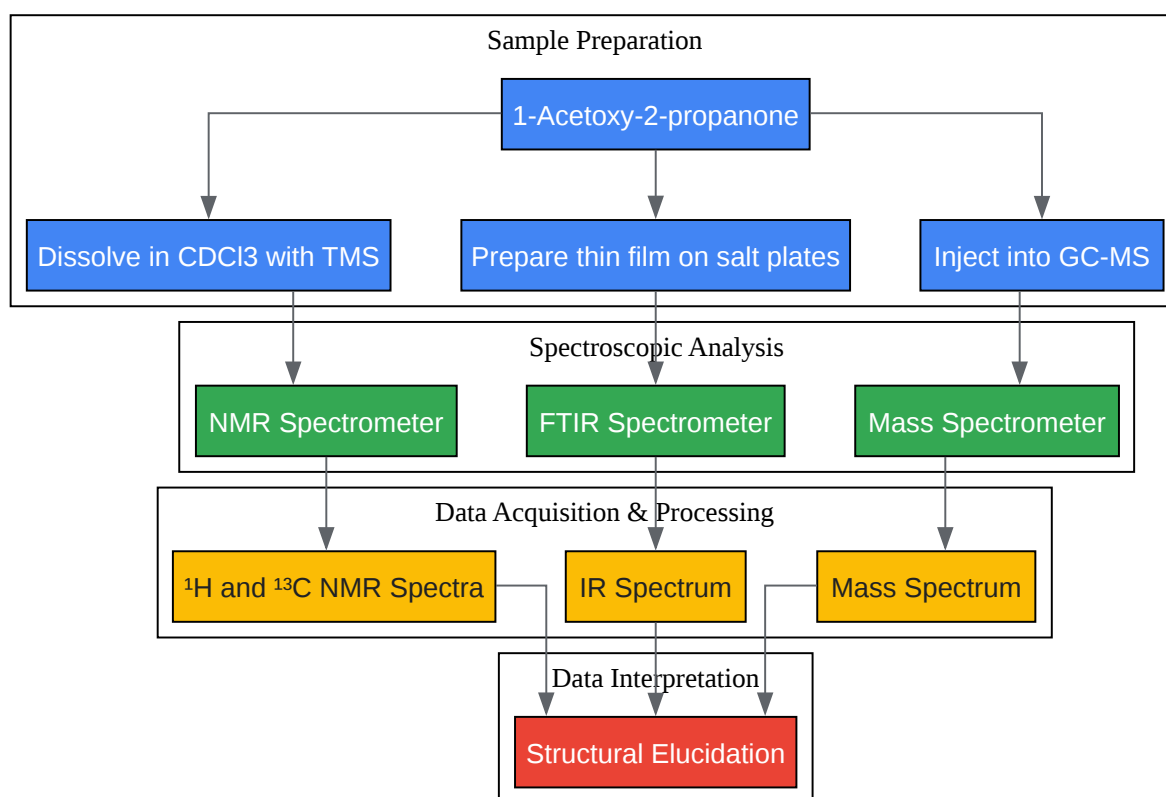
**Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from any impurities. Electron ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

**Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

Detection and Data Processing: The separated ions are detected, and their abundance is recorded as a function of their  $m/z$  value. The resulting mass spectrum is a plot of relative intensity versus  $m/z$ .

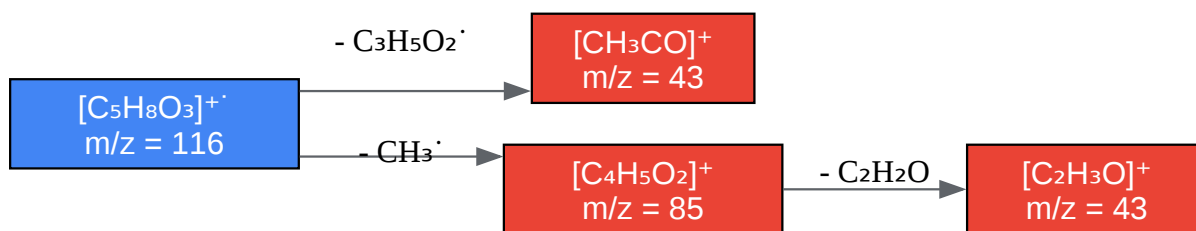
## Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.



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Caption: Workflow for Spectroscopic Analysis.



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## References

- 1. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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